molecular formula C12H9BrClNO B8384943 2-(4-Bromobenzyloxy)-5-chloropyridine

2-(4-Bromobenzyloxy)-5-chloropyridine

Cat. No. B8384943
M. Wt: 298.56 g/mol
InChI Key: ACRWUQBRISVZHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromobenzyloxy)-5-chloropyridine is a useful research compound. Its molecular formula is C12H9BrClNO and its molecular weight is 298.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Bromobenzyloxy)-5-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromobenzyloxy)-5-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-(4-Bromobenzyloxy)-5-chloropyridine

Molecular Formula

C12H9BrClNO

Molecular Weight

298.56 g/mol

IUPAC Name

2-[(4-bromophenyl)methoxy]-5-chloropyridine

InChI

InChI=1S/C12H9BrClNO/c13-10-3-1-9(2-4-10)8-16-12-6-5-11(14)7-15-12/h1-7H,8H2

InChI Key

ACRWUQBRISVZHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC2=NC=C(C=C2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-bromobenzylbromide (1.26 g, 6.7 mmol) in tetrahydrofuran (10 mL) at 0° C. was added a sodium hydride (60% w/w dispersion in oil; 0.40 g, 10 mmol). The mixture was stirred for 1 hour at room temperature, then 2,5-dichloro pyridine (1 g, 6.7 mmol) was added in one portion and the reaction mixture was heated under reflux overnight. TLC The reaction mixture was cooled and partitioned between ethyl acetate (40 mL) and cold water (10 mL). The organic layer was dried over magnesium sulfate, filtered and evaporated in vacuo to give the crude title compound (1.54 g, 76%). This was used without further purification.
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two

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